molecular formula C25H19F2N5O2 B2375320 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide CAS No. 2309222-08-8

3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide

Cat. No.: B2375320
CAS No.: 2309222-08-8
M. Wt: 459.457
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Description

3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties . The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with a benzyl group and a difluorophenyl-propanamide side chain.

Preparation Methods

The synthesis of 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide include other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds .

Properties

CAS No.

2309222-08-8

Molecular Formula

C25H19F2N5O2

Molecular Weight

459.457

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C25H19F2N5O2/c26-19-11-10-17(14-20(19)27)28-23(33)13-12-22-29-30-25-31(15-16-6-2-1-3-7-16)24(34)18-8-4-5-9-21(18)32(22)25/h1-11,14H,12-13,15H2,(H,28,33)

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC(=C(C=C5)F)F

solubility

not available

Origin of Product

United States

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